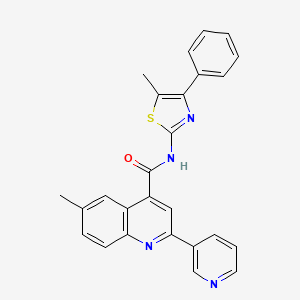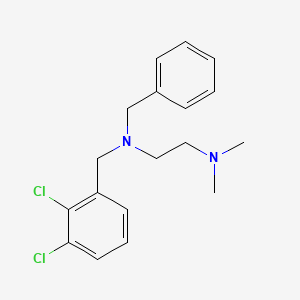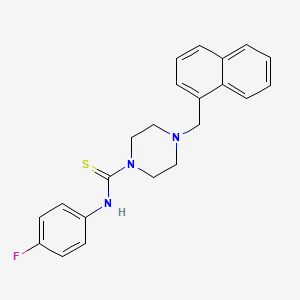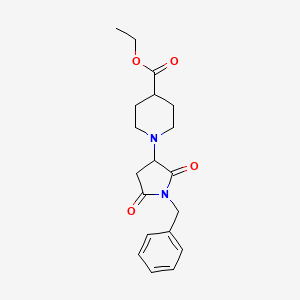![molecular formula C20H23N3O7S B4646676 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4646676.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidinecarboxamide derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide involves the inhibition of specific enzymes and pathways that are involved in various physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Additionally, it has been found to protect against oxidative stress and reduce neuroinflammation in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes and pathways. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide include further studies on its mechanism of action, its potential therapeutic applications, and its safety and efficacy. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its optimal dosage and administration. Further research is also needed to determine its potential use in combination with other drugs for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S/c1-29-17-6-7-18(30-2)19(13-17)31(27,28)22-10-8-14(9-11-22)20(24)21-15-4-3-5-16(12-15)23(25)26/h3-7,12-14H,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQYYQXFOYOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cycloheptyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4646627.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4646634.png)
![1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4646642.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4646650.png)
![2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646652.png)
![ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4646662.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4646683.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)